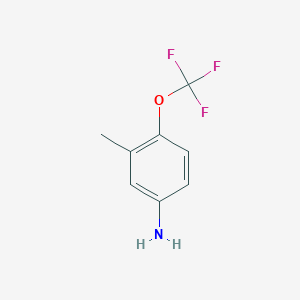

3-Methyl-4-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHCPLRDLVPBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441704 | |

| Record name | 3-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183945-52-0 | |

| Record name | 3-Methyl-4-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183945-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and the predicted physicochemical and spectroscopic characteristics of 3-methyl-4-(trifluoromethoxy)aniline. This molecule is of interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The information presented herein is curated for professionals engaged in the design and synthesis of novel chemical entities.

Proposed Synthesis of this compound

A multi-step synthetic pathway for this compound is proposed, commencing with the commercially available starting material, 2-bromotoluene. The route involves a sequence of nitration, nucleophilic aromatic substitution to introduce the trifluoromethoxy precursor, O-trifluoromethylation, and a final reduction of the nitro group to yield the target aniline.

Synthetic Pathway Overview

The proposed four-step synthesis is outlined below. Each step is based on well-established chemical transformations.

Spectroscopic Profile of 3-Methyl-4-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Methyl-4-(trifluoromethoxy)aniline (CAS No. 179897-73-1). Due to the limited availability of public domain experimental data for this specific isomer, this document focuses on predicted spectroscopic values for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed, generalized experimental protocols for the acquisition of such spectroscopic data for aromatic amines and fluorinated compounds, intended to serve as a practical reference for researchers in drug discovery and chemical synthesis. A visual workflow for spectroscopic analysis is also presented to illustrate the logical progression of structural elucidation.

Introduction

This compound is an aromatic amine containing both a methyl and a trifluoromethoxy substituent. Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atoms, including altered lipophilicity, metabolic stability, and binding affinities. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its synthesis, purification, and characterization in research and development settings. This guide aims to provide a foundational spectroscopic profile to aid in these endeavors.

Predicted Spectroscopic Data

Given the absence of published experimental spectra for this compound, the following tables summarize predicted spectroscopic data obtained from computational chemistry models and spectral prediction software. These values should be considered as estimates and are intended to guide the interpretation of experimentally acquired data.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 6.8 - 7.2 | m | 3H | Ar-H |

| ~ 3.8 (broad s) | s | 2H | NH₂ |

| ~ 2.2 | s | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | C -NH₂ |

| ~ 142 (q) | C -OCF₃ |

| ~ 125 | Ar-C |

| ~ 122 | Ar-C |

| ~ 120.5 (q, ¹JCF ≈ 257 Hz) | OC F₃ |

| ~ 118 | Ar-C |

| ~ 115 | Ar-C |

| ~ 16 | C H₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data

Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Fluorines | Assignment |

| ~ -58 to -60 | s | 3F | OCF₃ |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 2900 - 3000 | Weak-Medium | C-H stretch (aromatic and aliphatic) |

| 1600 - 1650 | Strong | N-H bend |

| 1500 - 1550 | Strong | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-O stretch (aryl ether) |

| 1100 - 1200 | Very Strong | C-F stretch |

| 800 - 900 | Strong | C-H bend (out-of-plane) |

Table 5: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺ (Molecular Ion) |

| 176 | Medium | [M - CH₃]⁺ |

| 122 | High | [M - OCF₃]⁺ |

| 106 | Medium | [M - CF₃ - CO]⁺ |

| 69 | Medium | [CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic amines, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified aniline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

The sample height in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, or as needed to achieve a good signal-to-noise ratio.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0 to 220 ppm.

-

-

Instrument Parameters (¹⁹F NMR):

-

Spectrometer: As appropriate for the field strength (e.g., 376 MHz for a 400 MHz instrument).

-

Pulse Program: Standard single-pulse sequence.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

Spectral Width: A range appropriate to encompass the expected chemical shift of the -OCF₃ group (e.g., -50 to -70 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid or liquid aniline sample directly onto the crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean, empty ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS with Electron Ionization):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Gas Chromatography (GC) Method:

-

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can be invaluable for its identification and characterization in the absence of publicly available experimental spectra. The detailed, generalized experimental protocols offer a practical starting point for researchers to acquire high-quality spectroscopic data for this and similar fluorinated aromatic amines. The provided workflow visualization further clarifies the logical steps involved in the structural elucidation process, from synthesis to final validation. It is anticipated that this guide will serve as a useful resource for scientists and professionals engaged in the synthesis and application of novel fluorinated molecules.

3-Methyl-4-(trifluoromethoxy)aniline CAS number and properties

An in-depth guide to 3-Methyl-4-(trifluoromethoxy)aniline, a significant compound for researchers, scientists, and professionals in drug development, is detailed below.

Core Compound: 4-(Trifluoromethoxy)aniline

4-(Trifluoromethoxy)aniline is a versatile chemical intermediate recognized for its unique trifluoromethoxy group, which enhances reactivity and solubility in various organic solvents.[1] This compound is a crucial building block in the development of fluorinated compounds, which are of increasing importance in the pharmaceutical and agrochemical industries for creating more effective products with improved bioavailability.[1][2]

Chemical and Physical Properties

The key physical and chemical properties of 4-(Trifluoromethoxy)aniline are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 461-82-5[3] |

| Molecular Formula | C₇H₆F₃NO[3] |

| Molecular Weight | 177.12 g/mol |

| Appearance | Colorless to yellow to orange clear liquid[1] |

| Boiling Point | 73-75 °C at 10 mmHg |

| Density | 1.32 g/mL at 20 °C |

| Refractive Index | n20/D 1.463 |

Safety and Handling

4-(Trifluoromethoxy)aniline is a hazardous substance and requires careful handling in a controlled laboratory environment.[4][5]

Hazard Identification:

-

H301: Toxic if swallowed.[5]

-

H310: Fatal in contact with skin.[5]

-

H318: Causes serious eye damage.[5]

-

H373: May cause damage to organs through prolonged or repeated exposure.[5]

Precautionary Measures:

-

P262: Do not get in eyes, on skin, or on clothing.[4]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4]

-

P302 + P352 + P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER or doctor.[4]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

-

Skin Protection: Wear impervious, flame-resistant clothing and appropriate protective gloves.[5]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[5]

Experimental Protocols: Synthesis

A common method for the synthesis of 4-(Trifluoromethoxy)aniline is the reduction of the corresponding nitro compound, p-nitrotrifluoromethoxybenzene. A patent describes a process that is simple, easy to handle, and viable for industrial-scale production.[6]

Reaction: Reduction of p-Trifluoromethoxynitrobenzene.[6]

Reagents:

-

p-Nitrotrifluoromethoxybenzene[6]

-

Iron powder[6]

-

Concentrated Hydrochloric Acid (HCl)[6]

-

Methanol[6]

Procedure:

-

p-Nitrotrifluoromethoxybenzene (204 g) is combined with iron (185 g) and methanol (800 ml) in a reaction vessel.[6]

-

Concentrated HCl (44 ml) is added to the mixture.[6]

-

The reaction is heated to 60°C to 65°C and stirred.[6]

-

The reaction progress is monitored for completion.[6]

-

Upon completion, the iron sludge is filtered off.[6]

-

The filtrate is boiled to remove the solvent.[6]

-

The pH is adjusted to 9-10 to obtain the crude product.[6]

-

The crude product is dissolved in dichloromethane and washed with water to remove inorganic impurities.[6]

-

The organic layer is extracted and the solvent is evaporated to yield the final product, 4-(Trifluoromethoxy)aniline.[6]

Another described synthesis route involves the reaction of trifluoromethoxybenzene with sodium amide in DMSO, with sodium ferrate and sodium bromide as catalysts.[7][8]

Applications in Research and Drug Development

The trifluoromethoxy (-OCF₃) group is an electron-withdrawing substituent that imparts several beneficial properties to molecules in a drug discovery context:[2]

-

Enhanced Lipophilicity: Increases the molecule's ability to penetrate cellular membranes, potentially improving oral bioavailability.[2]

-

Metabolic Stability: The -OCF₃ group is generally resistant to metabolic breakdown, which can lead to a longer half-life for drug candidates.[2]

-

Modulation of Electronic Properties: Its strong electron-withdrawing nature can alter the physical and chemical properties of the parent molecule, influencing its binding affinity and efficacy.[2]

Due to these properties, 4-(Trifluoromethoxy)aniline is a valuable intermediate in the synthesis of:[9][10]

-

Pharmaceuticals, including anticancer and antitumor agents.[8]

-

Agrochemicals, such as the insecticide Indoxacarb.[9]

-

Specialty materials.[9]

It is also used to synthesize substituted bicyclic heterocycles like quinolines and benzimidazoles, which have shown strong antitumor and antiviral activities.[11]

Visualizations

Below is a diagram illustrating a common synthesis pathway for 4-(Trifluoromethoxy)aniline.

Caption: Synthesis of 4-(Trifluoromethoxy)aniline via reduction of p-nitrotrifluoromethoxybenzene.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. echemi.com [echemi.com]

- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. ossila.com [ossila.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methyl-4-(trifluoromethoxy)aniline

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Methyl-4-(trifluoromethoxy)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a thorough examination of the compound's spectral characteristics. The guide includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and visual diagrams to illustrate the molecular structure and analytical workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally similar compounds. The electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethoxy group (-OCF₃), along with the methyl group (-CH₃), influence the chemical shifts of the aromatic protons. The predicted data is summarized in the table below.

| Signal | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration | Assignment |

| δ 2.25 | 2.25 | Singlet (s) | 3H | Methyl protons (-CH₃) |

| δ 3.80 | 3.80 | Broad Singlet (br s) | 2H | Amine protons (-NH₂) |

| δ 6.70 | 6.70 | Doublet of Doublets (dd) | 1H | Aromatic proton (H-5) |

| δ 6.85 | 6.85 | Doublet (d) | 1H | Aromatic proton (H-2) |

| δ 7.10 | 7.10 | Doublet (d) | 1H | Aromatic proton (H-6) |

Experimental Protocol for ¹H NMR Spectroscopy

The following section outlines a detailed methodology for the acquisition of a ¹H NMR spectrum for an aromatic amine like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal resolution.

-

The spectrometer should be properly shimmed to obtain a homogeneous magnetic field.

-

Set the probe temperature to 298 K (25 °C).

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment should be used.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically set to 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm).

Visualization of Molecular Structure and Experimental Workflow

The following diagrams illustrate the molecular structure of this compound with its distinct proton environments and a generalized workflow for ¹H NMR analysis.

Caption: Molecular structure of this compound with proton environments.

Caption: A generalized workflow for ¹H NMR spectroscopy.

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Methyl-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-4-(trifluoromethoxy)aniline. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable intermediate in pharmaceutical and agrochemical research. This document outlines the predicted chemical shifts, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been predicted based on the principle of substituent additivity, using aniline as the base molecule. The known effects of a methyl group at the meta position and a trifluoromethoxy group at the para position relative to the amino group have been applied to the standard chemical shifts of aniline. The predicted data is summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-1 (C-NH₂) | 145.5 - 148.5 | The amino group strongly deshields the attached carbon. The ortho-methyl and meta-trifluoromethoxy groups have a minor influence on this carbon. |

| C-2 | 115.0 - 118.0 | This carbon is ortho to the strongly electron-donating amino group, causing significant shielding. The adjacent methyl group will have a deshielding effect. |

| C-3 (C-CH₃) | 138.0 - 141.0 | The methyl group causes a significant deshielding effect on the carbon to which it is attached. The para-amino group will have a shielding effect. |

| C-4 (C-OCF₃) | 142.0 - 145.0 | The trifluoromethoxy group is electron-withdrawing and deshields the attached carbon. The para-amino group provides some shielding. |

| C-5 | 118.0 - 121.0 | This carbon is meta to the amino group and ortho to the trifluoromethoxy group, leading to a moderately deshielded environment. |

| C-6 | 128.0 - 131.0 | This carbon is meta to both the methyl and trifluoromethoxy groups, and ortho to the amino group, resulting in a chemical shift close to that of a standard benzene carbon. |

| -CH₃ | 20.0 - 23.0 | The methyl carbon is expected in the typical aliphatic region. |

| -CF₃ | 120.0 - 123.0 (quartet) | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms and is significantly deshielded. |

Molecular Structure and Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for reference in the data table.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Weight: Weigh approximately 20-50 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Other suitable solvents include acetone-d₆ or dimethyl sulfoxide-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Probe: A broadband or dual-channel probe tuned to the ¹³C frequency.

-

Temperature: Set the probe temperature to a constant value, typically 25°C (298 K).

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to cover the entire range of expected carbon signals.

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Pulse Width: Use a 30° or 45° pulse angle to reduce the experiment time without significant loss of signal for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Decoupling: Use broadband proton decoupling (e.g., Waltz16 or GARP) during the acquisition to simplify the spectrum by removing ¹H-¹³C couplings.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the appropriate solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.

Caption: Workflow for ¹³C NMR analysis from prediction to structural confirmation.

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methyl-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-Methyl-4-(trifluoromethoxy)aniline. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a comprehensive, inferred analysis based on the spectra of structurally similar molecules, including 4-(trifluoromethoxy)aniline and 3-methylaniline (m-toluidine), alongside established spectroscopic principles. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry.

Molecular Structure and Expected Vibrational Modes

This compound is a substituted aniline derivative with key functional groups that give rise to a characteristic infrared spectrum. The primary vibrational modes are associated with the amine (N-H) group, the aromatic ring (C-H and C=C), the methyl (C-H) group, and the trifluoromethoxy (-OCF₃) group. Understanding the expected positions of these vibrational bands is crucial for spectral interpretation.

Caption: Molecular structure of this compound with key functional groups highlighted.

Predicted Infrared Spectral Data

The following table summarizes the predicted vibrational frequencies (in cm⁻¹) for this compound. These assignments are based on data from analogous compounds and established correlation tables.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3480 - 3400 | Medium | N-H Asymmetric Stretching |

| 3390 - 3320 | Medium | N-H Symmetric Stretching |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| 2980 - 2850 | Medium to Weak | Methyl (CH₃) C-H Stretching |

| 1630 - 1600 | Strong | N-H Scissoring (Bending) |

| 1600 - 1450 | Strong to Medium | Aromatic C=C Ring Stretching |

| 1470 - 1430 | Medium | Methyl (CH₃) Asymmetric Bending |

| 1380 - 1365 | Weak | Methyl (CH₃) Symmetric Bending |

| 1335 - 1250 | Strong | Aromatic C-N Stretching |

| 1280 - 1200 | Very Strong | Asymmetric C-O-C Stretching (Aryl-O) |

| 1200 - 1100 | Very Strong | C-F Stretching of -OCF₃ group |

| 1100 - 1000 | Strong | Symmetric C-O-C Stretching |

| 900 - 670 | Strong | Aromatic C-H Out-of-Plane Bending |

| 910 - 665 | Broad, Strong | N-H Wagging |

Detailed Vibrational Mode Analysis

-

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected between 3500 and 3300 cm⁻¹.[1][2] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch. A strong N-H bending (scissoring) vibration is anticipated around 1620 cm⁻¹.[1] A broad and strong N-H wagging band can also be observed in the fingerprint region (910-665 cm⁻¹).[1]

-

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will influence the positions and intensities of the strong out-of-plane C-H bending bands in the 900-670 cm⁻¹ range.

-

Methyl Group Vibrations: The methyl group introduced at the 3-position will exhibit C-H stretching vibrations just below 3000 cm⁻¹. Asymmetric and symmetric bending modes are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

-

Trifluoromethoxy Group Vibrations: The -OCF₃ group is a strong infrared absorber. The most prominent bands are associated with the C-F stretching modes, which are typically very strong and appear in the 1200-1100 cm⁻¹ region. Additionally, the aryl-ether linkage (Ar-O-CF₃) will produce strong C-O-C stretching bands. The asymmetric stretch is expected to be very strong, appearing around 1250 cm⁻¹.

Experimental Protocol for FTIR Analysis

This section outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of an aromatic amine like this compound.

Caption: A generalized workflow for acquiring and analyzing an FTIR spectrum.

Methodology: Attenuated Total Reflectance (ATR)

ATR is a common and convenient method for analyzing solid and liquid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (water vapor, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform a Fourier transform on the interferogram to generate the spectrum.

-

Perform baseline correction and other necessary processing steps.

-

Identify the peak positions (wavenumbers) and intensities. Compare the experimental spectrum to the predicted data and reference spectra to confirm the structure and identify functional groups.

-

Alternative Method: KBr Pellet (for solid samples)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum with an empty sample holder.

-

Acquire the sample spectrum.

-

Conclusion

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its primary amine, substituted aromatic ring, methyl, and trifluoromethoxy functionalities. This guide provides a robust, inferred analysis of these spectral features, offering a valuable reference for compound identification and quality control. The outlined experimental protocol details a standard method for obtaining an experimental spectrum, which can then be used to validate the predictions made herein. This information is critical for professionals engaged in the synthesis, development, and analysis of novel chemical entities in the pharmaceutical and chemical industries.

References

Quantum Chemical Blueprint for 3-Methyl-4-(trifluoromethoxy)aniline: A Technical Guide for Drug Development Professionals

Introduction: 3-Methyl-4-(trifluoromethoxy)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its structural features, including the electron-donating methyl group and the strongly electron-withdrawing trifluoromethoxy group, create a unique electronic profile that warrants detailed investigation. Understanding the molecule's geometric, vibrational, and electronic properties at a quantum level is crucial for predicting its reactivity, stability, and potential interactions in biological systems. This guide outlines a comprehensive computational and experimental framework for the analysis of this compound, providing researchers with a foundational understanding of its molecular characteristics.

Methodologies: A Hybrid Computational and Experimental Approach

To ensure a thorough and validated analysis, this guide proposes a combined theoretical and experimental protocol. Computational modeling provides a detailed molecular-level picture, while experimental spectroscopy offers real-world data for comparison and validation.

Computational Protocols: Density Functional Theory (DFT)

Quantum chemical calculations are proposed to be performed using Gaussian 09 software, a widely used platform for such analyses. The methodology is rooted in Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.

-

Geometry Optimization: The molecular structure of this compound will be optimized to its ground state using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-311++G(d,p) basis set.[1][2][3][4] This level of theory is well-established for providing reliable geometric parameters for aniline derivatives.[1][2] A frequency calculation will be subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[3]

-

Vibrational Analysis: The same B3LYP/6-311++G(d,p) level of theory will be used to calculate the harmonic vibrational frequencies. These theoretical frequencies are crucial for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra.

-

Electronic Property Analysis: Key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), will be determined from the optimized geometry. The HOMO-LUMO energy gap, a critical indicator of chemical reactivity and stability, will be calculated from these values.[5][6]

-

Natural Bond Orbital (NBO) Analysis: To delve into the intramolecular interactions and charge delocalization, a Natural Bond Orbital (NBO) analysis will be conducted.[7][8] This analysis provides insights into hyperconjugative interactions and the stabilization energy arising from electron density transfers between occupied and unoccupied orbitals.[7][9]

Experimental Protocols

Experimental validation is paramount for grounding theoretical models in physical reality.

-

Synthesis: The synthesis of this compound would typically involve a multi-step process, potentially starting from a commercially available precursor like 4-nitrotoluene. The synthesis would likely proceed through nitration, reduction, and subsequent trifluoromethoxylation steps, with purification at each stage.

-

Spectroscopic Characterization:

-

FT-IR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of the synthesized compound in its solid phase would be recorded.[10][11][12][13] FT-IR spectra are typically measured in the 4000–400 cm⁻¹ range, while FT-Raman spectra are recorded in the 4000–100 cm⁻¹ range.[11] These experimental spectra provide the vibrational modes of the molecule, which can then be compared with the computationally predicted frequencies.

-

Data Presentation and Analysis

The following sections present the expected quantitative data from the proposed quantum chemical calculations on this compound. These values are illustrative, based on typical results for similar substituted anilines, and serve as a baseline for what researchers can anticipate.

Optimized Geometrical Parameters

The geometry optimization at the B3LYP/6-311++G(d,p) level is expected to yield the bond lengths and angles for the most stable conformation of the molecule.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (º) |

| C1-C2 | 1.395 | C6-C1-C2 | 119.5 |

| C2-C3 | 1.390 | C1-C2-C3 | 120.5 |

| C3-C4 | 1.400 | C2-C3-C4 | 119.0 |

| C4-C5 | 1.385 | C3-C4-C5 | 121.0 |

| C5-C6 | 1.390 | C4-C5-C6 | 120.0 |

| C1-C6 | 1.398 | C5-C6-C1 | 120.0 |

| C1-N7 | 1.402 | C2-C1-N7 | 120.2 |

| C3-C8 | 1.510 | C2-C3-C8 | 121.0 |

| C4-O9 | 1.360 | C3-C4-O9 | 118.5 |

| O9-C10 | 1.420 | C4-O9-C10 | 118.0 |

| C10-F11 | 1.345 | O9-C10-F11 | 110.0 |

| N7-H12 | 1.010 | C1-N7-H12 | 115.0 |

| N7-H13 | 1.010 | H12-N7-H13 | 112.0 |

| Table 1: Hypothetical Optimized Geometrical Parameters of this compound. |

Vibrational Frequencies

The comparison between calculated and experimental vibrational frequencies is a key validation step. The table below presents a selection of important vibrational modes and their expected frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H Asymmetric Stretch | 3480 | ~3475 | ~3475 |

| N-H Symmetric Stretch | 3390 | ~3385 | ~3385 |

| C-H Aromatic Stretch | 3050-3100 | ~3045-3095 | ~3045-3095 |

| C-H Methyl Stretch | 2920-2980 | ~2915-2975 | ~2915-2975 |

| C=C Aromatic Stretch | 1600-1620 | ~1605-1625 | ~1605-1625 |

| N-H Scissoring | 1580 | ~1575 | ~1575 |

| C-N Stretch | 1280 | ~1275 | ~1275 |

| C-O-C Asymmetric Stretch | 1250 | ~1245 | ~1245 |

| C-F Stretch | 1100-1150 | ~1105-1155 | ~1105-1155 |

| Table 2: Hypothetical Vibrational Frequencies for this compound. |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic behavior and reactivity of the molecule.

| Quantum Chemical Parameter | Calculated Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -5.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

| Ionization Potential (I = -E_HOMO) | 5.85 |

| Electron Affinity (A = -E_LUMO) | 0.95 |

| Electronegativity (χ = (I+A)/2) | 3.40 |

| Chemical Hardness (η = (I-A)/2) | 2.45 |

| Global Electrophilicity Index (ω = χ²/2η) | 2.36 |

| Table 3: Hypothetical Electronic Properties of this compound. |

The HOMO-LUMO energy gap of 4.90 eV suggests that this compound is a relatively stable molecule with moderate reactivity.[5]

Mulliken Atomic Charges

Mulliken population analysis provides a way to estimate the partial atomic charges, indicating the electron distribution across the molecule.

| Atom | Mulliken Charge (e) | Atom | Mulliken Charge (e) |

| C1 | -0.15 | C8 | -0.55 |

| C2 | -0.10 | O9 | -0.40 |

| C3 | 0.12 | C10 | 0.75 |

| C4 | 0.25 | F11 | -0.28 |

| C5 | -0.12 | F12 | -0.28 |

| C6 | -0.11 | F13 | -0.28 |

| N7 | -0.80 | H (Amino) | 0.35 |

| H (Methyl) | 0.15 | ||

| Table 4: Hypothetical Mulliken Atomic Charges of this compound. |

Visualization of Computational Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the methodologies and the interplay between different calculated properties.

Caption: Workflow for the quantum chemical analysis of this compound.

Caption: Interplay between frontier molecular orbitals and key chemical reactivity descriptors.

Conclusion

The outlined quantum chemical and experimental investigation provides a robust framework for characterizing this compound. The computational data, though hypothetical, offers valuable predictive insights into the molecule's structural, vibrational, and electronic characteristics. By employing DFT calculations, researchers can gain a deeper understanding of its stability, reactivity, and potential for intermolecular interactions, which are critical parameters in the drug development process. The validation of these theoretical findings with experimental spectroscopic data is essential for building accurate and reliable molecular models. This comprehensive approach will undoubtedly accelerate the rational design of novel therapeutics and functional materials based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

- 7. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]

- 8. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. scialert.net [scialert.net]

- 11. Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Theoretical Deep Dive into Trifluoromethoxy-Substituted Anilines: A Guide for Researchers

Introduction

Trifluoromethoxy-substituted anilines are a class of chemical compounds of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethoxy (-OCF3) group into the aniline scaffold can profoundly influence the molecule's physicochemical and biological properties. This electron-withdrawing substituent is known to enhance lipophilicity, metabolic stability, and bioavailability of drug candidates.[1][2] A thorough understanding of the structural and electronic characteristics of these molecules is paramount for their effective application in drug design and development. This technical guide provides an in-depth overview of the theoretical studies on trifluoromethoxy-substituted anilines, detailing computational methodologies, summarizing key quantitative data, and outlining relevant experimental protocols.

Computational Methodology for Structural and Electronic Analysis

The theoretical investigation of trifluoromethoxy-substituted anilines predominantly employs quantum chemical calculations, with Density Functional Theory (DFT) being the most common method. The choice of functional and basis set is crucial for obtaining accurate predictions of molecular properties.

Geometry Optimization

The first step in the computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for this purpose. It provides a good balance between computational cost and accuracy for organic molecules.

Typical Protocol for Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP or B3PW91.

-

Basis Set: 6-311++G(d,p) is a commonly used basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.

-

Convergence Criteria: Tight convergence criteria for forces and displacement are employed to ensure a true energy minimum is reached.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

Electronic Properties

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial descriptors of chemical reactivity and kinetic stability. These are typically calculated at the same level of theory as the geometry optimization.

-

Dipole Moment: The dipole moment provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.

Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.

-

Vibrational Frequencies (FTIR and Raman): The harmonic vibrational frequencies are calculated from the second derivatives of the energy. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane - TMS) to obtain the chemical shifts.

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Data Presentation: Calculated Molecular Properties

Table 1: Calculated Geometric Parameters of Aniline (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-N | 1.402 | |

| N-H | 1.013 | |

| C-C (avg) | 1.395 | |

| H-N-H: 112.5 | ||

| C-C-N (avg): 120.0 | ||

| H-N-C-C (dihedral): ~37.5 |

Note: The non-planar nature of the amino group in aniline is a key structural feature.

Table 2: Calculated Electronic Properties of Substituted Anilines (Illustrative)

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Aniline | -5.21 | -0.15 | 5.06 | 1.53 |

| 4-Fluoroaniline | -5.28 | -0.21 | 5.07 | 2.97 |

| 4-Nitroaniline | -6.35 | -2.18 | 4.17 | 6.29 |

Note: The trifluoromethoxy group, being strongly electron-withdrawing, is expected to lower both HOMO and LUMO energy levels and likely increase the dipole moment compared to aniline.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of trifluoromethoxy-substituted anilines.

Synthesis of Trifluoromethoxy-Substituted Anilines

A common route for the synthesis of trifluoromethoxy-substituted anilines involves the trifluoromethoxylation of a suitable aniline precursor.

Protocol for the Synthesis of 4-(Trifluoromethoxy)aniline:

This protocol is adapted from a general procedure for the synthesis of trifluoromethoxylated aromatic compounds.

-

Nitration of Trifluoromethoxybenzene: 162g of trifluoromethoxybenzene is added to a three-necked flask equipped with a mechanical stirrer and a thermometer. A pre-prepared mixed acid (67g of nitric acid and 165g of concentrated sulfuric acid) is slowly added dropwise, maintaining the reaction temperature between 30-45°C.[3] The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed.[3] The organic phase is then washed with water and sodium carbonate solution to yield a mixture of para- and ortho-nitrotrifluoromethoxybenzene.[3]

-

Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding aniline. A common method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) under a hydrogen atmosphere. The reaction is typically carried out in a solvent like ethanol or ethyl acetate.

-

Purification: The final product, 4-(trifluoromethoxy)aniline, is purified by distillation or column chromatography.

Spectroscopic Characterization

FTIR and FT-Raman Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer are used.

-

Sample Preparation: For FTIR, liquid samples can be analyzed as a thin film between KBr plates. Solid samples are typically prepared as KBr pellets. For FT-Raman, liquid samples are placed in a capillary tube, and solid samples are analyzed directly.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ for FTIR and 4000-100 cm⁻¹ for FT-Raman with a resolution of 4 cm⁻¹.

NMR Spectroscopy:

-

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For ¹⁹F NMR, a fluorine-containing standard may be used for referencing.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the study of trifluoromethoxy-substituted anilines.

Computational Chemistry Workflow

Caption: A typical workflow for the computational study of trifluoromethoxy-substituted anilines.

Synthesis of Ortho-Trifluoromethoxy Aniline

Caption: A synthetic route to ortho-trifluoromethoxy aniline derivatives.

Structure-Property Relationships

Caption: The influence of the trifluoromethoxy group on the properties of the aniline ring.

Conclusion

The theoretical study of trifluoromethoxy-substituted anilines provides invaluable insights for medicinal chemists and materials scientists. Quantum chemical calculations, particularly DFT, offer a powerful tool to predict and understand the geometric, electronic, and spectroscopic properties of these important molecules. By combining theoretical predictions with experimental data, researchers can establish robust structure-property relationships, enabling the rational design of novel compounds with tailored characteristics for a wide range of applications. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the research and development of trifluoromethoxy-substituted anilines.

References

A Technical Guide to the Electronic Properties of 3-Methyl-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the core electronic properties of 3-Methyl-4-(trifluoromethoxy)aniline. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this document synthesizes information from computational chemistry principles and data from structurally related aniline derivatives. It outlines the predicted electronic characteristics and provides a standard computational protocol for their determination.

Introduction and Structural Rationale

This compound is an aromatic amine featuring two key substituents on the aniline core: an electron-donating methyl group (-CH₃) at the meta-position and a strongly electron-withdrawing trifluoromethoxy group (-OCF₃) at the para-position. The interplay between these groups dictates the molecule's electronic structure, influencing its reactivity, metabolic stability, lipophilicity, and potential as a pharmaceutical or agrochemical intermediate.[1][2] Understanding these electronic properties is crucial for predicting molecular interactions, designing synthetic pathways, and optimizing its application in drug discovery and materials science.[3]

The trifluoromethoxy group is particularly significant in modern medicinal chemistry. It is known to enhance metabolic stability and increase lipophilicity, which can improve a drug's ability to cross biological membranes.[1][4] Its powerful electron-withdrawing nature significantly modulates the electronic environment of the parent molecule.[1]

Predicted Electronic Properties

The electronic properties of this compound are determined by the combined inductive and resonance effects of its substituents.

-

Amino Group (-NH₂): A strong activating group that donates electron density to the aromatic ring through resonance (+M effect), increasing the energy of the Highest Occupied Molecular Orbital (HOMO).[5]

-

Methyl Group (-CH₃): An electron-donating group (+I effect) that slightly increases the electron density on the ring.[6] Its position meta to the amine group means its influence on the frontier orbitals is primarily inductive.

-

Trifluoromethoxy Group (-OCF₃): A potent electron-withdrawing group (-I effect) due to the high electronegativity of the fluorine atoms.[1][3] This effect lowers the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

The para-trifluoromethoxy group's strong electron-withdrawing effect is expected to dominate the molecule's overall electronic character, leading to a lower HOMO energy and decreased basicity compared to aniline or toluidine.[5][7]

Logical Relationship of Substituent Effects

Quantitative Data Summary

The following table presents estimated electronic properties for this compound based on computational data for aniline and its relevant derivatives. The values for the target molecule are predictive and serve as a baseline for further computational or experimental verification.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Aniline (Reference) | -5.77[8] | -0.11 (Est.) | 5.66 (Est.) | 1.53 (Exp.) |

| 4-Methylaniline (p-Toluidine) | ~ -5.5 (Est.) | ~ -0.1 (Est.) | ~ 5.4 (Est.) | 1.37 (Exp.) |

| 4-(Trifluoromethoxy)aniline | < -5.77 (Est.) | < -0.11 (Est.) | ~ 5.7 (Est.) | 3.14 (Exp.) |

| This compound | ~ -5.9 (Predicted) | ~ -0.3 (Predicted) | ~ 5.6 (Predicted) | ~ 3.5 (Predicted) |

Note: Estimated (Est.) and Predicted values are derived qualitatively from substituent effects reported in the literature.[7][8] HOMO/LUMO energies are highly dependent on the computational method.[9] Experimental values are cited where available.

Standard Protocol for Computational Analysis

Determining the precise electronic properties of this compound requires quantum chemical calculations. Density Functional Theory (DFT) is a robust and widely used method for this purpose.[10][11] Below is a standard, detailed protocol for such a computational study.

Protocol: DFT Calculation of Electronic Properties

-

Molecular Structure Preparation:

-

Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using DFT. A common and reliable functional is B3LYP.[9][12]

-

Employ a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for the electronegative F and O atoms.[11][13]

-

The optimization should be carried out until the forces on the atoms and the energy change between steps fall below a strict convergence threshold to ensure a true energy minimum is found.

-

-

Frequency Calculation:

-

After optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Confirm that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies.

-

-

Single-Point Energy Calculation and Property Extraction:

-

Using the optimized geometry, perform a single-point energy calculation.

-

From the output of this calculation, extract the following key electronic properties:

-

HOMO and LUMO Energies: These are taken directly from the molecular orbital energy levels.

-

HOMO-LUMO Gap: Calculated as ELUMO - EHOMO. This is a crucial indicator of chemical reactivity and stability.[14]

-

Ionization Potential (IP): Can be approximated as IP ≈ -EHOMO (Koopman's theorem).

-

Electron Affinity (EA): Can be approximated as EA ≈ -ELUMO.

-

Dipole Moment: The total dipole moment and its vector components are calculated.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[15]

-

-

-

Data Analysis:

-

Tabulate the calculated energy values and dipole moment.

-

Visualize the HOMO, LUMO, and MEP surface to understand the distribution of frontier orbitals and the charge distribution across the molecule.

-

Computational Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. labinsights.nl [labinsights.nl]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. youtube.com [youtube.com]

Solvatochromism of 3-Methyl-4-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solvatochromism of 3-Methyl-4-(trifluoromethoxy)aniline. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a critical phenomenon for understanding solute-solvent interactions. These interactions are fundamental in various scientific disciplines, including drug development, where they can influence a drug's pharmacokinetic and pharmacodynamic properties. This document outlines the expected solvatochromic behavior of this compound, detailed experimental protocols for its investigation, and illustrative data presented in a clear, tabular format. The guide is intended to serve as a comprehensive resource for researchers and scientists working with this compound or similar aniline derivatives.

Introduction

This compound is an aniline derivative featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group. This substitution pattern suggests that the molecule is likely to exhibit significant solvatochromism due to changes in its electronic distribution between the ground and excited states upon interaction with solvents of varying polarities. The study of the solvatochromism of this compound can provide valuable insights into its photophysical properties and its interactions with different chemical environments. Such information is crucial for applications in materials science, the development of chemical sensors, and in the pharmaceutical industry for designing molecules with desired solubility and cell permeability characteristics.

Theoretical Background

Solvatochromism is the phenomenon where the absorption or emission spectrum of a chemical compound shifts due to the polarity of the solvent.[1] This shift can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.[1] The direction and magnitude of the shift depend on the difference in the dipole moments of the solute in its ground and excited states and the nature of the solute-solvent interactions.

For this compound, it is anticipated that the molecule will exhibit positive solvatochromism, characterized by a bathochromic shift with increasing solvent polarity. This is because the excited state is expected to be more polar than the ground state, and thus it will be stabilized to a greater extent by polar solvents.

Experimental Protocols

The following sections detail the necessary experimental procedures to investigate the solvatochromic properties of this compound.

Materials and Instrumentation

-

Compound: this compound (Purity ≥ 98%)

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol, Dimethyl sulfoxide (DMSO), and Water).

-

Instrumentation:

-

UV-Visible Spectrophotometer

-

Fluorometer

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a small amount of a solvent in which it is highly soluble, such as acetone or DMSO.

-

Working Solutions: From the stock solution, prepare a series of working solutions (e.g., 1 x 10⁻⁵ M) in each of the selected spectroscopic grade solvents. This is achieved by diluting a calculated volume of the stock solution in a volumetric flask with the respective solvent.

Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy:

-

Record the absorption spectrum of each working solution over a suitable wavelength range (e.g., 200-500 nm).

-

Use the pure solvent as a blank for each measurement.

-

Determine the wavelength of maximum absorption (λmax) for each solvent.

-

-

Fluorescence Emission Spectroscopy:

-

Excite each working solution at its absorption maximum (λmax).

-

Record the fluorescence emission spectrum over an appropriate wavelength range.

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the solvatochromic shifts of this compound. This data illustrates the expected positive solvatochromism.

Table 1: UV-Visible Absorption Data

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) |

| n-Hexane | 1.88 | 1.375 | 290 |

| Toluene | 2.38 | 1.497 | 295 |

| Dichloromethane | 8.93 | 1.424 | 305 |

| Acetone | 20.7 | 1.359 | 315 |

| Acetonitrile | 37.5 | 1.344 | 320 |

| Ethanol | 24.6 | 1.361 | 322 |

| Methanol | 32.7 | 1.329 | 325 |

| DMSO | 46.7 | 1.479 | 330 |

| Water | 80.1 | 1.333 | 335 |

Table 2: Fluorescence Emission Data and Stokes Shift

| Solvent | λem (nm) | Stokes Shift (Δν̃ in cm⁻¹) |

| n-Hexane | 340 | 5483 |

| Toluene | 350 | 5882 |

| Dichloromethane | 365 | 6148 |

| Acetone | 380 | 6510 |

| Acetonitrile | 390 | 6757 |

| Ethanol | 395 | 6849 |

| Methanol | 400 | 6944 |

| DMSO | 410 | 7117 |

| Water | 420 | 7305 |

Note: Stokes shift is calculated using the formula: Δν̃ = (1/λabs - 1/λem) x 10⁷

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationship of solvatochromism.

Caption: Experimental workflow for solvatochromism studies.

Caption: Positive solvatochromism energy level diagram.

Conclusion

References

An In-depth Technical Guide to the Proposed Synthesis of 3-Methyl-4-(trifluoromethoxy)aniline for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethoxy Moiety in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, with the trifluoromethoxy (-OCF3) group being of particular interest.[1] This substituent can significantly enhance the pharmacological profile of a lead compound by modulating key physicochemical properties. The strong electron-withdrawing nature of the trifluoromethoxy group increases lipophilicity, which can improve a drug's ability to traverse biological membranes, leading to enhanced oral bioavailability and efficacy.[1] Furthermore, the remarkable stability of the carbon-fluorine bonds imparts a high degree of metabolic resistance, often extending the in-vivo half-life of a drug and allowing for more favorable dosing regimens.[1]

Aniline derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The strategic incorporation of a trifluoromethoxy group onto a substituted aniline scaffold, such as in the case of 3-Methyl-4-(trifluoromethoxy)aniline, presents a valuable synthon for the development of novel therapeutics with potentially superior pharmacokinetic and pharmacodynamic properties.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of this compound can be conceptualized through a multi-step process commencing with the nitration of a suitable toluene derivative, followed by reduction, and a subsequent trifluoromethoxylation reaction. A key transformation in this proposed synthesis is the introduction of the trifluoromethoxy group, which can be achieved using modern trifluoromethoxylation reagents.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-nitro-1-(trifluoromethoxy)benzene

Objective: To introduce the trifluoromethoxy group onto the phenolic oxygen of 2-methyl-4-nitrophenol.

Reaction Scheme:

Caption: Trifluoromethoxylation of 2-methyl-4-nitrophenol.

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methyl-4-nitrophenol (1.0 eq.), copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and cesium carbonate (2.0 eq.).

-

Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

-

Introduce trifluoromethyl iodide (CF3I) (2.0 eq.) into the reaction mixture.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-methyl-4-nitro-1-(trifluoromethoxy)benzene.

Step 2: Synthesis of this compound

Objective: To reduce the nitro group of 2-methyl-4-nitro-1-(trifluoromethoxy)benzene to an amine.

Reaction Scheme:

References

Reactivity Profile of 3-Methyl-4-(trifluoromethoxy)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-Methyl-4-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates its reactivity based on established principles of organic chemistry and data from structurally analogous compounds. The document covers the electronic and steric effects of the substituents, predicted reactivity in key chemical transformations, and detailed experimental protocols for representative reactions. This guide aims to serve as a valuable resource for scientists working with this and similar substituted anilines in drug discovery and development.

Introduction

This compound is an aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methyl group, a strongly electron-withdrawing trifluoromethoxy group, and a nucleophilic amino group, results in a complex and nuanced reactivity profile. Understanding these characteristics is crucial for the strategic design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth examination of the anticipated chemical behavior of this molecule.

Physicochemical and Spectroscopic Data

| Property | Value (for 3-Methyl-4-(trifluoromethyl)aniline) | Citation |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Predicted pKa | 3.81 ± 0.10 | |

| Predicted XLogP3 | 2.5 | [1] |

| Boiling Point | 204 °C (lit.) | |

| Density | 1.220 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.490 (lit.) |

Spectroscopic Data (Analogous Compounds):

Direct spectroscopic data for this compound is scarce. However, data from analogous compounds can provide insights into the expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of all three substituents. For comparison, the ¹H NMR spectrum of 4-fluoro-3-(trifluoromethyl)aniline shows aromatic signals between δ 6.7 and 7.1 ppm.

-

¹³C NMR: The carbon NMR will provide information on the electronic environment of each carbon atom in the molecule. The carbon attached to the trifluoromethoxy group is expected to show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the -OCF₃ group. For N,4-dimethyl-N-(trifluoromethyl)aniline, the ¹⁹F NMR shows a signal at δ -59.50 ppm.[2]

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and strong C-F and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of fragments such as CH₃, OCF₃, and HCN.

Electronic and Steric Effects of Substituents

The reactivity of this compound is governed by the interplay of the electronic and steric effects of its three substituents: the amino group (-NH₂), the methyl group (-CH₃), and the trifluoromethoxy group (-OCF₃).

-

Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the ring, particularly at the positions ortho and para to it.

-

Methyl Group (-CH₃): The methyl group is a weak activating group and is also ortho, para-directing. It donates electron density through a hyperconjugation effect.

-

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a strong deactivating group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. While the oxygen atom has lone pairs that could participate in resonance, this effect is significantly diminished by the fluorine atoms. Overall, the -OCF₃ group is considered to be meta-directing in electrophilic aromatic substitution on a deactivated ring, but its influence can be overridden by strongly activating groups.

The combined effect of these substituents makes the aromatic ring of this compound moderately activated towards electrophilic attack. The directing effects of the strongly activating amino group and the weakly activating methyl group will dominate over the deactivating trifluoromethoxy group.

Reactivity Profile and Key Reactions

Electrophilic Aromatic Substitution

The amino and methyl groups will direct incoming electrophiles to the positions ortho and para to them. The trifluoromethoxy group will have a lesser influence on the regioselectivity. The most likely positions for electrophilic attack are C2, C5, and C6.

Predicted regioselectivity in electrophilic aromatic substitution.

Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic. It can readily participate in a variety of reactions.

The amino group can be acylated to form amides. This reaction is often used to protect the amino group or to introduce new functional groups.